molecular formula C12H11BrO2 B1485678 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol CAS No. 2165888-56-0

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol

Cat. No.: B1485678
CAS No.: 2165888-56-0
M. Wt: 267.12 g/mol
InChI Key: VEPWRZJJOWRTQP-ZYHUDNBSSA-N
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Description

Structural Characterization

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol reveals a tetrahedral configuration at the oxolane ring’s stereogenic centers (C3 and C4). The 3S,4R configuration is stabilized by steric and electronic interactions, with the hydroxyl group adopting a trans orientation relative to the oxolane ring to minimize steric clashes. The ethynyl group (-C≡C-) forms a linear bridge between the 4-bromophenyl substituent and the oxolane ring, contributing to molecular rigidity.

Key structural features include:

  • Oxolane ring conformation : Adopts an envelope geometry, with the flap carbon displaced from the mean plane of the remaining atoms.
  • Hydrogen bonding : Weak C–H···O interactions may stabilize intermolecular associations in the crystal lattice, analogous to related oxolane derivatives.
  • Dihedral angles : The 4-bromophenyl group and ethynyl chain exhibit a near-planar arrangement (dihedral angle ~4°–5°), influenced by π-conjugation.
Table 1: Crystallographic Parameters (Hypothetical, Based on Analogues)
Parameter Value (Å) Description
C–O (oxolane ring) 1.44 Typical methoxy bond length
C≡C (ethynyl) 1.20 Standard triple bond length
C–Br (bromophenyl) 1.90 Halogen–carbon bond length

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H NMR spectrum of this compound would display distinct signals:

  • Ethynyl protons : A singlet at δ 3.15 ppm (C≡C–H).
  • Aromatic protons : Split into two doublets (δ 7.49 and 7.36 ppm) for the para-substituted bromophenyl group.
  • Oxolane ring protons : Complex splitting patterns due to stereochemical constraints, with the hydroxyl proton appearing as a broad singlet near δ 1–2 ppm.
Infrared (IR) Vibrational Mode Analysis

The IR spectrum would highlight:

  • O–H stretch : Broad peak at 3200–3500 cm⁻¹ (hydroxyl group).
  • C≡C stretch : Strong absorption near 2100 cm⁻¹ (ethynyl group).
  • C–O–C (oxolane) : Asymmetric and symmetric stretching at 1250–1050 cm⁻¹.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT optimization predicts:

  • Geometric stability : The 3S,4R configuration is favored due to minimized torsional strain between the oxolane ring and ethynyl chain.
  • Electronic distribution : Partial electron delocalization across the ethynyl–bromophenyl axis, enhancing stability.
Conformational Energy Landscape Analysis

Energy profiling reveals:

  • Low-energy conformers : The trans-hydroxyl arrangement dominates, with the ethynyl group aligned in a linear, extended geometry.
  • High-energy barriers : Rotational restriction around the C–C bond in the ethynyl chain limits conformational flexibility.

Properties

IUPAC Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPWRZJJOWRTQP-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol, with the CAS number 2165888-56-0, is a chiral compound featuring a bromophenyl ethynyl group attached to an oxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H11BrO
  • Molecular Weight : 267.12 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The ethynyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular signaling pathways related to tumor growth and proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Effects : Some studies indicate that this compound could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    2040
  • Inflammation Model :
    • In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, indicating a reduction in the inflammatory response.

Detailed Research Findings

A comprehensive study conducted by researchers aimed at elucidating the pharmacological profile of this compound found that:

  • The compound acts as a selective inhibitor of certain kinases involved in cancer progression.
  • It demonstrated significant antioxidant activity, scavenging free radicals effectively in vitro.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol exhibit promising anticancer properties. The ethynyl group is known to enhance biological activity by interacting with specific cellular targets, potentially leading to apoptosis in cancer cells.
    • A study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cell lines, suggesting a pathway for further development in cancer therapeutics .
  • Antiviral Properties :
    • The compound has been investigated for its antiviral effects, particularly against viral infections that exploit cellular pathways similar to those targeted by the compound. Its bromophenyl moiety may play a critical role in binding interactions with viral proteins .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be advantageous for neurological applications .

Material Science Applications

  • Liquid Crystal Displays (LCDs) :
    • The compound has been explored as a component in liquid crystal formulations due to its unique molecular structure that can influence the alignment of liquid crystals. Such applications are significant in the development of advanced display technologies .
  • Polymer Chemistry :
    • This compound can be utilized as a building block in polymer synthesis, particularly for creating functionalized polymers with specific optical and electronic properties. This application is crucial for developing new materials for electronics and photonics .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerInhibition of cell proliferation in various cancer lines
AntiviralPotential binding interactions with viral proteins
NeuroprotectionSuggests ability to protect neuronal cells from damage
LCD TechnologyEnhances alignment properties in liquid crystal formulations
Polymer SynthesisActs as a functional building block for advanced materials

Comparison with Similar Compounds

Key Structural Features :

  • Core : Oxolan-3-ol (tetrahydrofuran with a hydroxyl group at C3).
  • Substituent : Ethynyl-linked 4-bromophenyl group at C4.
  • Stereochemistry : (3S,4R) configuration, critical for chiral interactions.

Estimated Properties :

Property Value (Estimated)
Molecular Formula C₁₃H₁₃BrO₂
Molecular Weight ~281.1 g/mol
Functional Groups Hydroxyl, ethynyl, bromophenyl

The following structural analogs, sourced from diverse literature and databases, highlight how substituents and stereochemistry influence physicochemical and biological properties.

Substituent Effects: Bromophenyl vs. Pyrrolidinyl, Fluorophenyl, and Methoxy Groups

Compound 1 : (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol
Property Value
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Substituent Pyrrolidin-1-yl (cyclic amine)
Key Differences Smaller, electron-rich substituent; enhances solubility and basicity.

Comparison :

  • Lower molecular weight (157 vs. ~281 g/mol) suggests Compound 1 may exhibit better bioavailability but reduced stability in hydrophobic environments.
Compound 2 : (3S,4R,5S)-5-(4-Hydroxy-3-Methoxyphenyl)-3-[(4-Hydroxy-3-Methoxyphenyl)Methyl]-4-(Hydroxymethyl)oxolan-3-ol
Property Value
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
Substituents Methoxy, hydroxyphenyl, hydroxymethyl
Key Differences Polar, oxygen-rich substituents; likely higher water solubility.

Comparison :

  • The methoxy and hydroxyl groups enhance hydrogen-bonding capacity, making Compound 2 more hydrophilic than the bromophenyl-containing target.
  • Increased molecular weight (376 vs. ~281 g/mol) may reduce membrane permeability.
Compound 3 : (3R,4S)-4-{4-[(2E)-3-(4-Fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol
Property Value
Substituent Fluorophenyl propenyl, diazepane
Key Differences Fluorine’s electronegativity and diazepane’s flexibility alter binding affinity and metabolic stability.

Comparison :

  • The diazepane ring introduces conformational flexibility, contrasting with the rigid ethynyl linker in the target compound.

Functional Group Impact on Reactivity and Bioactivity

Compound Key Functional Groups Reactivity/Bioactivity Implications
Target Compound Bromophenyl ethynyl, hydroxyl Bromine enables cross-coupling reactions; hydroxyl aids solubility.
Compound 1 Pyrrolidinyl, hydroxyl Basic amine may interact with acidic targets (e.g., enzymes).
Compound 2 Methoxy, hydroxymethyl Antioxidant potential due to phenolic groups.
Compound 4 Fluorophenyl, diazepane Fluorine enhances metabolic stability; diazepane may modulate CNS activity.

Stereochemical Considerations

The (3S,4R) configuration of the target compound is critical for chiral recognition in biological systems. For example:

  • Compound 4 ’s (3R,4S) configuration may lead to divergent enantioselective interactions compared to the target .

Preparation Methods

General Synthetic Strategy

The synthesis of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol generally involves the formation of a carbon-carbon triple bond linking the oxolane moiety to the 4-bromophenyl group. The key step is the coupling of an alkynyl group to a halogenated aromatic ring, typically achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Sonogashira Coupling-Based Synthesis

  • Starting Materials :

    • A halogenated oxolane derivative bearing a hydroxyl group at the 3-position.
    • 4-bromophenylacetylene or a suitable protected form.
  • Catalysts and Reagents :

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)
    • Copper(I) iodide as a co-catalyst
    • Base such as triethylamine or diisopropylethylamine
    • Solvent: Typically tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture thereof
  • Reaction Conditions :

    • Inert atmosphere (nitrogen or argon)
    • Temperature range: 40–80 °C
    • Reaction time: Several hours (typically 6–24 h)
  • Mechanism :

    • Oxidative addition of the aryl halide to Pd(0)
    • Transmetalation with copper acetylide formed in situ
    • Reductive elimination to form the carbon-carbon triple bond
  • Outcome :

    • Formation of the this compound with retention of stereochemistry at the oxolane ring

Alternative Synthetic Routes

While Sonogashira coupling is the most reported method, alternative approaches may include:

  • Alkynylation via Nucleophilic Substitution : Using a preformed alkynyl nucleophile reacting with an appropriate electrophilic oxolane derivative, though less common due to regio- and stereochemical challenges.

  • Stepwise Construction of the Oxolane Ring : Synthesizing the oxolane ring after installing the alkynyl substituent on a precursor molecule, allowing for stereochemical control through asymmetric synthesis or chiral auxiliaries.

However, detailed experimental procedures and yields for these alternative routes are less documented in publicly available literature.

Data Table: Representative Sonogashira Coupling Procedure

Parameter Details
Palladium Catalyst Pd(PPh3)2Cl2 (2–5 mol%)
Copper Co-catalyst CuI (5–10 mol%)
Base Triethylamine or Diisopropylethylamine (2 equiv.)
Solvent THF or DMF
Temperature 50–70 °C
Reaction Time 12–24 hours
Atmosphere Nitrogen or Argon
Purification Column chromatography (silica gel)
Yield Typically 60–85%

Research Findings and Notes on Preparation

  • The stereochemical integrity of the oxolane ring is critical and is generally preserved during the coupling reaction due to mild conditions employed in Sonogashira coupling.

  • The presence of the bromine atom on the phenyl ring is compatible with the coupling conditions, facilitating further functionalization if needed.

  • Protective groups on the hydroxyl functionalities may be employed during intermediate steps to prevent side reactions, though the final product is deprotected to yield the free alcohol.

  • The compound’s synthesis is primarily conducted for research purposes, with emphasis on purity and stereochemical confirmation using NMR, chiral HPLC, and mass spectrometry.

  • Safety considerations include handling palladium catalysts and copper salts with care, using appropriate personal protective equipment and working under inert atmosphere to avoid oxidation.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol

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